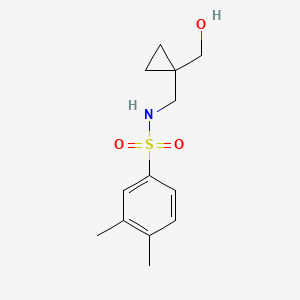

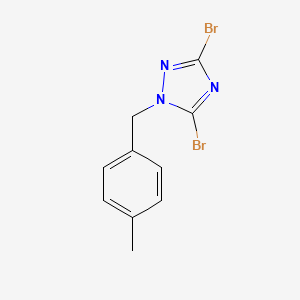

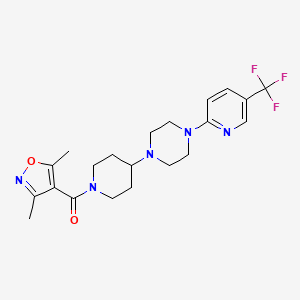

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a brominated compound, a triazole, etc.).

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve a detailed examination of these reactions, including the reactants, products, and conditions required for each step.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Versatile Synthesis Methods : The synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, derived from 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole, showcases the chemical versatility of this compound. Through debenzylation and realkylation processes, a wide variety of nucleophiles can be introduced to synthesize 5-substituted 1-alkyl-3-fluoro-1H-[1,2,4]triazoles (Zumbrunn, 1998).

Formation of Functional Materials : Dibromo-triazoles and their amino derivatives, including 3,5-dibromo-1H-1,2,4-triazole, are significant as functional materials. They can be synthesized from 1H-1,2,4-triazole using various brominating agents and have potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity (Yu et al., 2014).

Biological and Medicinal Applications

Potential Diuretic and Antidiuretic Effects : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, including those with 3,5-dibromo-1H-1,2,4-triazole, exhibit both diuretic and antidiuretic effects, indicating potential medicinal applications (Kravchenko, 2018).

Anticancer Activity : Compounds derived from 3,5-dibenzyl-4-amino-1,2,4-triazole, such as ruthenium complexes, have shown potential anticancer activities, suggesting a significant application in cancer treatment (Jha et al., 2010).

Molecular and Crystallographic Studies

- Structural Analysis : Crystal structures of dibromo-triazoles have been analyzed, revealing their potential in forming cyclic structures and intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior and applications in synthesis and medicinal chemistry (Wang et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is important for handling and storing the compound safely.

Direcciones Futuras

Future directions could involve further studies on the compound’s properties, potential uses, and possible modifications to improve its properties or reduce its hazards.

Please note that the specific information for your compound might not be available if it hasn’t been studied or reported in the literature. For detailed and specific information, laboratory analysis and experiments may be required. Always follow safety guidelines when handling chemicals.

Propiedades

IUPAC Name |

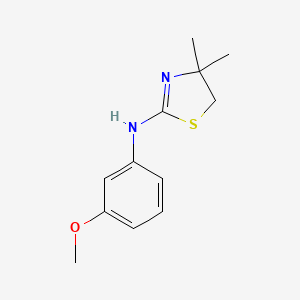

3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWCNHVXIQLKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2367637.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)